
1-氧代布洛芬
描述
1-氧代布洛芬,也称为布洛芬 EP 杂质 J,是布洛芬制剂中的降解产物和潜在杂质。布洛芬本身是一种众所周知的抗炎抑制剂,靶向 COX-1 和 COX-2 酶。 其抑制活性以 COX-1 约为 13 μM 和 COX-2 约为 370 μM 的 IC50 值为特征 .
科学研究应用
1-氧代布洛芬的科学研究应用没有像布洛芬本身那样得到广泛的研究。其作为潜在杂质的地位使其与质量控制和分析目的相关。研究人员可能会调查其形成、稳定性和对药物制剂的影响。
作用机制
1-氧代布洛芬发挥其作用的确切机制尚不清楚。鉴于其结构与布洛芬相似,它很可能与 COX 酶相互作用,影响前列腺素合成和炎症途径。需要进一步的研究来阐明其精确的分子靶标和途径。
生化分析
Biochemical Properties
1-Oxo Ibuprofen interacts with various enzymes and proteins. It is a non-selective, reversible inhibitor of cyclo-oxygenase (COX)-1 and COX-2 . The inhibition of these enzymes leads to a reduction in the production of prostanoids, which are involved in inflammation and pain .
Cellular Effects
1-Oxo Ibuprofen has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of enzymes and leukotrienes in leucocytes . This inhibition can control inflammation and reduce pain . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Oxo Ibuprofen involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the cyclo-oxygenase (COX)-1 and COX-2 enzymes . This inhibition leads to a reduction in the production of prostanoids, which play a key role in inflammation and pain .
Temporal Effects in Laboratory Settings
Over time, the effects of 1-Oxo Ibuprofen can change in laboratory settings. It is a stable compound, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Oxo Ibuprofen can vary with different dosages in animal models . At certain thresholds, it can have significant effects on inflammation and pain. At high doses, it may have toxic or adverse effects .
Metabolic Pathways
1-Oxo Ibuprofen is involved in several metabolic pathways. It interacts with enzymes such as cyclo-oxygenase (COX)-1 and COX-2 . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
1-Oxo Ibuprofen is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins . It can also affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 1-Oxo Ibuprofen can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence its interactions with other molecules and its overall function .
准备方法
1-氧代布洛芬的合成路线没有得到广泛的记录,但它是在布洛芬的生产或储存过程中产生的降解产物。工业生产方法通常涉及布洛芬本身的合成,而 1-氧代布洛芬是意外的副产物。
化学反应分析
1-氧代布洛芬由于其结构与布洛芬相似,可能发生各种化学反应。这些反应可能包括氧化、还原和取代。在这些反应中使用的常见试剂和条件没有专门针对 1-氧代布洛芬进行报道。这些反应形成的主要产物很可能与酮基或其他官能团的修饰有关。
相似化合物的比较
1-氧代布洛芬的独特之处在于其作为杂质的地位,而不是故意合成的化合物。类似的化合物包括在药物制剂中发现的其他降解产物或杂质。它们的具体身份和性质需要进一步研究。
属性
IUPAC Name |
2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINGEKPKJQCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289858 | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65813-55-0 | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65813-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L2ZBN7PVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of 2-(4-Isobutyrylphenyl)propionic acid (BOPA) a concern in pharmaceutical formulations containing Ibuprofen?
A1: 2-(4-Isobutyrylphenyl)propionic acid (BOPA) is identified as a potential degradation product of Ibuprofen. [, ] The presence of BOPA, along with other impurities, can alter the drug's efficacy and safety profile. Therefore, monitoring and controlling the levels of BOPA during the manufacturing and shelf-life of Ibuprofen-containing medications is crucial for ensuring product quality and patient safety.
Q2: What analytical techniques are employed to detect and quantify 2-(4-Isobutyrylphenyl)propionic acid in pharmaceutical formulations?
A2: The research highlights the use of high-performance liquid chromatography (HPLC) as an effective method for the simultaneous determination of Ibuprofen and its related impurities, including BOPA. [, ] This technique utilizes a stationary phase (e.g., C18 column, zirconia-based column) and a mobile phase (e.g., a mixture of acetonitrile, phosphate buffer, and propanol) to separate and quantify the components of a mixture based on their chemical properties. The specific conditions, such as mobile phase composition and detection wavelength, can be optimized to achieve optimal separation and detection sensitivity for BOPA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



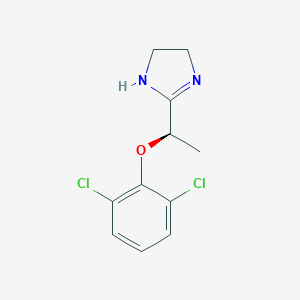
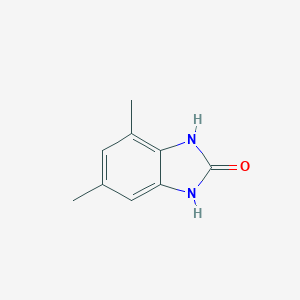
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
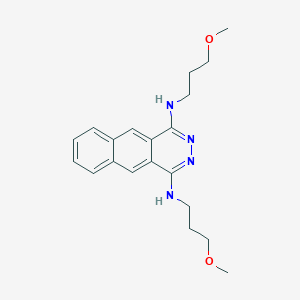
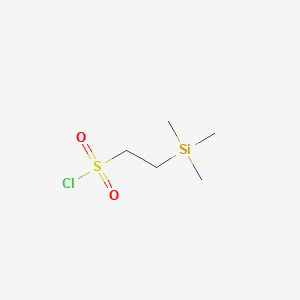
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
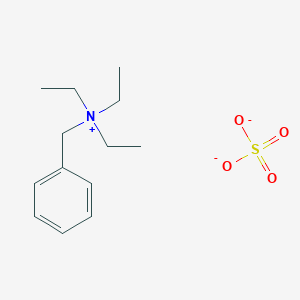
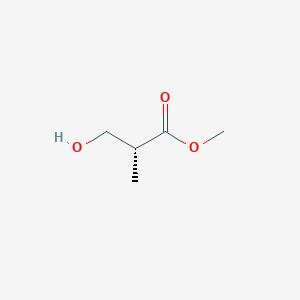
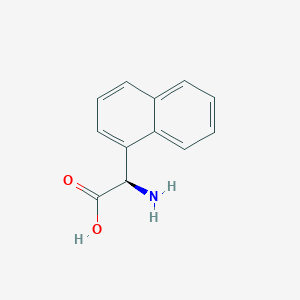


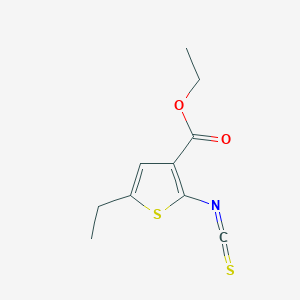
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
